4-(2,6-Difluorophenyl)azetidin-2-one
Description
Structure
3D Structure
Properties
Molecular Formula |
C9H7F2NO |
|---|---|
Molecular Weight |
183.15 g/mol |
IUPAC Name |
4-(2,6-difluorophenyl)azetidin-2-one |
InChI |
InChI=1S/C9H7F2NO/c10-5-2-1-3-6(11)9(5)7-4-8(13)12-7/h1-3,7H,4H2,(H,12,13) |
InChI Key |
CKODNLBZOVNWOW-UHFFFAOYSA-N |
Canonical SMILES |
C1C(NC1=O)C2=C(C=CC=C2F)F |
Origin of Product |
United States |
Synthetic Methodologies for 4 2,6 Difluorophenyl Azetidin 2 One
Classic Cycloaddition Approaches
The formation of the azetidin-2-one (B1220530) ring through cycloaddition is a cornerstone of β-lactam synthesis. These methods involve the direct combination of two molecular fragments to form the four-membered ring in a single key step.
Staudinger Reaction and Its Adaptations
The Staudinger ketene-imine cycloaddition, discovered by Hermann Staudinger in 1907, remains one of the most versatile and widely applied methods for synthesizing β-lactams. wikipedia.org The reaction is a formal [2+2] cycloaddition between a ketene (B1206846) and an imine, which unite to form the azetidin-2-one skeleton. wikipedia.orgorganic-chemistry.org The mechanism involves the initial nucleophilic attack of the imine nitrogen on the ketene's central carbonyl carbon, forming a zwitterionic intermediate that subsequently undergoes ring closure to yield the β-lactam. wikipedia.org
For the synthesis of 4-(2,6-Difluorophenyl)azetidin-2-one, the ketene partner is typically generated in situ to prevent decomposition and polymerization. A prevalent and efficient strategy involves the dehydrochlorination of an appropriate acyl chloride using a tertiary amine base, such as triethylamine (B128534) (Et₃N). derpharmachemica.comnih.gov For instance, chloroacetyl chloride can be used to generate chloroketene, which then reacts with the imine. The choice of acyl chloride determines the substituent at the C3 position of the resulting β-lactam ring.
The general process for ketene generation from an acyl chloride is summarized in the table below.
| Acyl Chloride Precursor | Base | Solvent | Generated Ketene | Resulting C3-Substituent |
|---|---|---|---|---|
| Chloroacetyl Chloride | Triethylamine (Et₃N) | Dioxane, CH₂Cl₂ | Chloroketene | -Cl |
| Acetoxyacetyl Chloride | Triethylamine (Et₃N) | CH₂Cl₂, Toluene | Acetoxyketene | -OAc |
| Methoxyacetyl Chloride | Triethylamine (Et₃N) | CH₂Cl₂ | Methoxyketene | -OCH₃ |
The second crucial component for the Staudinger synthesis is the imine, also known as a Schiff base. For the target compound, this imine is prepared through the condensation reaction of 2,6-difluorobenzaldehyde (B1295200) with a primary amine. derpharmachemica.comaip.org The nature of the amine's R-group determines the substituent on the nitrogen atom (N1 position) of the final azetidin-2-one ring. The reaction is typically catalyzed by a few drops of glacial acetic acid or conducted in the presence of a dehydrating agent. derpharmachemica.com
The synthesis involves reacting the imine, derived from 2,6-difluorobenzaldehyde, with a ketene generated in situ. For example, the reaction of an N-aryl-(2,6-difluorophenyl)methanimine with chloroacetyl chloride in the presence of triethylamine yields the corresponding 3-chloro-4-(2,6-difluorophenyl)azetidin-2-one derivative. derpharmachemica.comnih.gov
| Imine Reactant | Ketene Precursor | Base/Conditions | Product | Typical Yield |
|---|---|---|---|---|
| N-Aryl-(2,6-difluorophenyl)methanimine | Chloroacetyl chloride | Et₃N, Dioxane, rt | 1-Aryl-3-chloro-4-(2,6-difluorophenyl)azetidin-2-one | Good to Excellent |
| N-Alkyl-(2,6-difluorophenyl)methanimine | Acetoxyacetyl chloride | Et₃N, CH₂Cl₂, 0 °C to rt | 3-Acetoxy-1-alkyl-4-(2,6-difluorophenyl)azetidin-2-one | Good |
Formal [2+2] Cycloadditions
The Staudinger reaction is the most prominent example of a formal [2+2] cycloaddition used for this purpose. wikipedia.org This classification arises because the reaction proceeds through a stepwise mechanism involving a zwitterionic intermediate rather than a concerted pericyclic pathway, which would be thermally forbidden by the Woodward-Hoffmann rules. wikipedia.org Other variations of [2+2] cycloadditions, such as those employing different catalysts or reaction conditions like microwave irradiation, have been developed to improve yields and stereoselectivity. derpharmachemica.com For example, palladium-catalyzed carbonylative cycloadditions of allyl bromides with imines can also afford 4-substituted azetidin-2-ones. researchgate.net
Alternative Cyclization and Ring-Forming Strategies
While cycloadditions are dominant, other strategies involving intramolecular ring closure provide alternative pathways to the azetidin-2-one core.
Base-Promoted Cyclization Reactions
Base-promoted cyclization reactions offer an alternative route to the β-lactam ring. These methods typically involve the intramolecular cyclization of a β-haloamide. In this approach, a precursor molecule containing both an amide and a leaving group (such as a halogen) in a specific arrangement is treated with a base. The base facilitates the deprotonation of the amide nitrogen, which then acts as a nucleophile, displacing the leaving group to form the four-membered ring. While less common for the direct synthesis of 4-aryl-β-lactams compared to the Staudinger reaction, it represents a valid synthetic strategy. For instance, the cyclization of interlocked fumaramides to give β-lactams has been achieved using bases like cesium hydroxide (B78521) (CsOH). nih.gov
Metal-Catalyzed Ring Closure Reactions (e.g., Palladium, Copper, Ruthenium)
The construction of the azetidin-2-one ring system can be effectively achieved through intramolecular cyclization reactions facilitated by transition metal catalysts. These methods often involve the formation of a key nitrogen-carbon bond to close the four-membered ring. Palladium, copper, and ruthenium complexes have proven particularly useful in this context.
Palladium-catalyzed reactions represent a powerful tool for β-lactam synthesis. rsc.org One notable approach is the enantioselective intramolecular C(sp³)–H amidation, which can form the β-lactam ring with high stereocontrol. rsc.org For instance, a suitably designed quinoline-functionalized amide precursor can undergo cyclization catalyzed by a palladium complex, such as PdCl₂(PhCN)₂, in the presence of a chiral ligand like a fluorinated BINOL derivative. rsc.org This process involves the formation of a chiral palladium intermediate that facilitates the C-N reductive elimination to yield the β-aryl-β-lactam. rsc.org
Copper-catalyzed reactions, such as the Kinugasa reaction, provide another route to β-lactams. This reaction typically involves the coupling of alkynes with nitrones, catalyzed by a copper(I) salt, to produce β-lactams with excellent cis diastereoselectivity. nih.govorganic-chemistry.org The versatility of this method allows for the synthesis of 4-substituted β-lactams by selecting the appropriate alkyne and nitrone precursors. organic-chemistry.org Additionally, copper(I) catalysts are employed in the intramolecular C-N coupling of amides with vinyl bromides to generate 4-alkylidene-2-azetidinones, which are valuable intermediates. organic-chemistry.org
Ruthenium catalysts are effective in mediating intramolecular C-H insertion reactions of carbene species generated from α-diazo amides. nih.govresearchgate.net Chiral ruthenium complexes, particularly those featuring pyridine-2,6-bis(oxazoline) ligands, can catalyze these insertions to form chiral β-lactams with high enantioselectivity. researchgate.net This method is advantageous as it can prevent side reactions, such as the Buchner reaction, and inherently favors the formation of the four-membered β-lactam ring over the five-membered γ-lactam. researchgate.netrsc.org
| Metal Catalyst | Reaction Type | Key Features | Ref. |
|---|---|---|---|
| Palladium | Intramolecular C(sp³)–H Amidation | Enables asymmetric synthesis with chiral ligands (e.g., BINOL); proceeds via C-N reductive elimination. | rsc.org |
| Copper | Kinugasa Reaction (Alkyne-Nitrone Coupling) | Typically yields cis-β-lactams with high diastereoselectivity. | nih.govorganic-chemistry.org |
| Ruthenium | Intramolecular C-H Carbene Insertion | Forms chiral β-lactams from α-diazoacetamides with high enantioselectivity using chiral ligands. | researchgate.net |
Multicomponent Reactions (MCRs)
Multicomponent reactions (MCRs), where three or more reactants combine in a single operation to form a product, offer an efficient pathway for synthesizing complex molecules like β-lactams from simple precursors. The Ugi four-component reaction (Ugi-4CR) is a prominent example used for this purpose. wikipedia.orgacs.org
The Ugi reaction can be adapted to produce β-lactams by using a bifunctional reactant, such as a β-amino acid, which incorporates both the amine and carboxylic acid components. wikipedia.orgthieme-connect.com In this approach, the reaction between an aldehyde (e.g., 2,6-difluorobenzaldehyde), a β-amino acid, and an isocyanide proceeds through a series of intermediates. acs.org The reaction culminates in an intramolecular acyl transfer, known as the Mumm rearrangement, which results in the formation of the four-membered azetidin-2-one ring. wikipedia.org This one-pot protocol is highly convergent and allows for the creation of diverse β-lactam libraries by varying the starting components. rsc.org The reaction is typically exothermic and can be performed in polar aprotic solvents like DMF or alcohols such as methanol. wikipedia.org Performing the Ugi reaction in aqueous solutions has been shown to significantly accelerate the rate of condensation. thieme-connect.com
| Reaction | Components for 4-Aryl-β-Lactam Synthesis | Key Step | Advantages | Ref. |
|---|---|---|---|---|
| Ugi Four-Component Reaction (Ugi-4CR) | Aryl Aldehyde, β-Amino Acid, Isocyanide | Intramolecular Acyl Transfer (Mumm Rearrangement) | High efficiency, atom economy, and access to molecular libraries. | wikipedia.orgacs.orgrsc.org |
Asymmetric and Stereoselective Synthesis
Controlling the stereochemistry at the C3 and C4 positions of the azetidin-2-one ring is critical for its application. Asymmetric and stereoselective syntheses are employed to produce specific diastereomers (cis/trans) and enantiomers.
Diastereoselective Approaches (cis/trans control)
The relative stereochemistry of substituents on the β-lactam ring is most commonly controlled during the ring-forming step, particularly in [2+2] cycloaddition reactions like the Staudinger synthesis. nih.govencyclopedia.pub The choice of reactants, protecting groups, and reaction conditions heavily influences whether the cis or trans diastereomer is formed preferentially. encyclopedia.pub
In the Staudinger reaction between a ketene and an imine, the stereochemical outcome can be directed by the nitrogen substituent on the imine. For example, ketenes often react with N-tosyl imines to yield predominantly cis-β-lactams, whereas N-triflyl imines tend to furnish the trans isomers. nih.gov Similarly, the ester enolate-imine condensation can be highly diastereoselective, with certain chiral lithium enolates reacting with imines to give exclusively trans-3-amino-β-lactams. nih.gov Conversely, other variations of this condensation can produce cis-β-lactams exclusively. nih.gov The reaction of polyaromatic imines with acetoxy, phenoxy, or phthalimido acid chlorides has been shown to produce trans-β-lactams exclusively. nih.gov It has been established that under many reaction conditions, there is no isomerization of the kinetically formed cis-β-lactams to the more thermodynamically stable trans isomers. encyclopedia.pub
Enantioselective Methodologies (Chiral Auxiliaries, Chiral Catalysts)
The synthesis of enantioenriched β-lactams is achieved using either chiral auxiliaries or chiral catalysts to induce stereoselectivity.
Chiral Auxiliaries: A chiral auxiliary is a chemical compound that is temporarily incorporated into a synthesis to control the stereochemical outcome. tandfonline.com In β-lactam synthesis, auxiliaries can be attached to either the ketene or imine precursor. Enantiopure oxazolidinones derived from amino acids like (S)-phenylglycine are effective chiral auxiliaries for the ketene component in [2+2] cycloadditions, leading to high diastereoselectivity. nih.gov Other successful auxiliaries include those derived from carbohydrates, such as D-mannitol, which also direct highly diastereoselective β-lactam formation. tandfonline.com A p-methoxyphenethyl (PMPE) group, which can be synthesized in enantiomerically pure form, serves as a chiral auxiliary on the imine that can be removed oxidatively after the reaction. thieme-connect.com
Chiral Catalysts: The use of a substoichiometric amount of a chiral catalyst is a highly efficient method for asymmetric synthesis. Both organocatalysts and metal-based catalysts are employed. Chiral N-heterocyclic carbenes (NHCs) have been shown to be excellent catalysts for the Staudinger reaction, producing cis-β-lactams with excellent enantioselectivities (ee >99%). nih.govnih.gov Other effective organocatalysts include planar-chiral derivatives of 4-(pyrrolidino)pyridine (PPY) and alkaloids like benzoylquinine (BQ). nih.govorganic-chemistry.org Chiral metal complexes are also widely used. For example, a palladium catalyst paired with a chiral BINOL-based ligand can achieve high enantioselectivity in C-H amidation reactions. rsc.org Similarly, ruthenium complexes with chiral pybox ligands catalyze intramolecular carbenoid insertions to give β-lactams in high ee. researchgate.net
| Methodology | Example | Typical Outcome | Ref. |
|---|---|---|---|
| Chiral Auxiliary | (S)-4-Phenyloxazolidinone on ketene precursor | High diastereomeric ratio (dr 95:5 to 97:3). | nih.gov |
| D-Mannitol-derived oxazolidin-2-one | Highly diastereoselective formation of cis-β-lactam. | tandfonline.com | |
| Chiral Catalyst | N-Heterocyclic Carbene (NHC) | Good diastereoselectivity and excellent enantioselectivity (ee >99%) for cis-β-lactams. | nih.govnih.gov |
| Palladium/Chiral BINOL Ligand | High enantioselectivity (up to 94% ee) in intramolecular amidation. | rsc.org | |
| Ruthenium/Pybox Ligand | High enantioselectivity (up to 98% ee) in C-H carbene insertion. | researchgate.net |
Enzymatic Resolution in Synthesis
Enzymatic resolution is a powerful technique for separating enantiomers from a racemic mixture. In the context of β-lactam synthesis, lipases are commonly used to selectively catalyze the transformation of one enantiomer, allowing the other to be recovered in high enantiomeric purity. researchgate.net
This kinetic resolution can be achieved through several lipase-catalyzed processes. One method is the enantioselective hydrolysis of racemic N-acyloxymethyl β-lactams in an organic solvent. researchgate.net Another approach is the transesterification of N-hydroxymethyl β-lactams with an acyl donor like vinyl acetate. researchgate.net Lipases such as Pseudomonas cepacia lipase (B570770) (PS-30) and Candida antarctica lipase B (CAL-B) are highly effective for these resolutions. researchgate.netresearchgate.net For example, CAL-B can catalyze the enantioselective ring cleavage of racemic 4-aryl-substituted β-lactams using water as a nucleophile, yielding an (R)-β-amino acid and leaving the unreacted (S)-β-lactam with high enantiomeric excess (ee ≥95%). researchgate.net The stereopreference of the lipase can be rationalized using active site models, with lipase PS-30 often showing a preference for the (3S,4R) enantiomer of certain β-lactam substrates. researchgate.net
Synthetic Applications of this compound Precursors
The starting materials used to synthesize this compound are themselves versatile precursors for a range of other chemical transformations. The β-lactam ring is a valuable synthon, but the precursors also hold significant utility in organic synthesis. nih.gov
The primary precursors are an imine, derived from 2,6-difluorobenzaldehyde, and a ketene or its equivalent, derived from a carboxylic acid derivative. The 2,6-difluorobenzaldehyde is a precursor not only to the imine needed for the Staudinger reaction but also to other heterocyclic systems and as a component in various condensation reactions.
β-Amino acids, used as precursors in Ugi reactions or intramolecular cyclizations, are highly valuable building blocks. wikipedia.org They are essential for the synthesis of peptides, natural products, and other pharmacologically active heterocycles. acs.org
The azetidin-2-one ring itself, once formed, serves as a precursor to other important classes of compounds. For instance, the reduction of the β-lactam carbonyl group affords the corresponding azetidines, which are another class of nitrogen-containing heterocycles. researchgate.net Furthermore, the strained four-membered ring can undergo controlled ring-opening reactions to provide access to functionalized β-amino acids and amides, which are crucial intermediates in medicinal chemistry. researchgate.netrsc.org The β-lactam nucleus is recognized as a privileged scaffold, and its precursors are fundamental to accessing a wide array of derivatives explored for various biological activities. rsc.org
Derivatization at Azetidin-2-one Ring Positions
Substitutions at the N1 position are commonly achieved by either selecting an appropriately substituted imine in the initial Staudinger synthesis or through subsequent reactions on the N-H bond of the pre-formed lactam. mdpi.comderpharmachemica.com Common derivatizations include alkylation, arylation, and acylation. For instance, the reaction of an N-unsubstituted or N-silyl-protected β-lactam with alkyl halides or acyl chlorides in the presence of a base can introduce a wide array of substituents.
The C3 position offers another key site for modification. The nature of the substituent at this position is often determined by the choice of ketene precursor used in the cycloaddition. For example, using a substituted acetyl chloride, such as chloroacetyl chloride, in the reaction with the corresponding imine (N-benzylidene-2,6-difluoroaniline) leads to the formation of a 3-chloro-substituted azetidin-2-one. nih.govnih.gov This halogenated intermediate can then undergo nucleophilic substitution to introduce various functionalities, including azido, amino, or alkoxy groups. The stereochemical relationship between the substituents at the C3 and C4 positions (resulting in cis or trans isomers) is a critical aspect of the synthesis, often influenced by reaction conditions and the nature of the reactants. mdpi.comresearchgate.net
The C4 position, bearing the 2,6-difluorophenyl group in the target molecule, is typically established during the initial ring formation by the choice of imine. While direct derivatization at this position on the pre-formed ring is less common, modifications can be achieved through multi-step sequences involving ring-opening and re-closure strategies.
| Position | Reaction Type | Reagents & Conditions | Resulting Functional Group | Reference |
|---|---|---|---|---|
| N1 | Alkylation | Alkyl halide (e.g., CH₃I), Base (e.g., NaH) | N-Alkyl | mdpi.com |
| N1 | Acylation | Acyl chloride (e.g., CH₃COCl), Base (e.g., Et₃N) | N-Acyl | derpharmachemica.com |
| C3 | Halogenation (during synthesis) | Chloroacetyl chloride, Imine, Base (Et₃N) | 3-Chloro | nih.govnih.gov |
| C3 | Azide Substitution | 3-Chloro-azetidin-2-one, Sodium Azide (NaN₃) | 3-Azido | mdpi.com |
Functionalization of the 2,6-Difluorophenyl Moiety
The 2,6-difluorophenyl group presents a distinct set of opportunities for chemical modification, primarily through aromatic substitution reactions. The two fluorine atoms significantly influence the electronic properties of the aromatic ring, making it electron-deficient and altering its reactivity compared to a simple phenyl group.
Nucleophilic Aromatic Substitution (SNAr)
The strong electron-withdrawing inductive effect of the two fluorine atoms makes the aromatic ring susceptible to nucleophilic aromatic substitution (SNAr). wikipedia.orglibretexts.org In this type of reaction, a nucleophile attacks the aromatic ring and displaces one of the fluorine atoms. The reaction is facilitated by the ability of the remaining fluorine and the azetidinone ring to stabilize the negatively charged intermediate (Meisenheimer complex). libretexts.orgmasterorganicchemistry.com This methodology allows for the introduction of a wide range of substituents by reacting this compound with various nucleophiles.
Common nucleophiles for SNAr reactions on polyfluoroarenes include alkoxides (to form ethers), amines (to form anilines), and thiols (to form thioethers). nih.gov The reaction conditions typically involve a suitable solvent and often a base to either generate the nucleophile or neutralize the liberated fluoride (B91410) ion. This approach provides a powerful tool for late-stage functionalization, enabling the synthesis of diverse analogues from a common intermediate. nih.gov
Electrophilic Aromatic Substitution (SEAr)
Conversely, electrophilic aromatic substitution (SEAr) on the 2,6-difluorophenyl ring is more challenging. wikipedia.org While halogens are ortho-, para-directing, they are also deactivating groups. The presence of two deactivating fluorine atoms significantly reduces the nucleophilicity of the aromatic ring, making it less reactive towards electrophiles. masterorganicchemistry.com
Despite this deactivation, SEAr reactions can still be performed under forcing conditions. The directing effect of the two fluorine atoms would channel incoming electrophiles primarily to the C4 position of the phenyl ring (para to both fluorines). Typical SEAr reactions include nitration (using a mixture of nitric and sulfuric acid), halogenation (using a halogen and a Lewis acid catalyst), and Friedel-Crafts reactions. wikipedia.orgyoutube.com However, the yields of these reactions may be modest, and the harsh conditions required might not be compatible with the strained β-lactam ring, potentially leading to side reactions or decomposition.
| Reaction Type | Reagents & Conditions | Position of Substitution | Resulting Functional Group | Reference |
|---|---|---|---|---|
| SNAr | Sodium methoxide (B1231860) (NaOMe), DMF | C2 or C6 | Methoxy (-OCH₃) | nih.gov |
| SNAr | Ammonia (NH₃) or primary/secondary amine, heat | C2 or C6 | Amino (-NH₂) or substituted amino | nih.gov |
| SEAr (Nitration) | HNO₃, H₂SO₄ | C4 | Nitro (-NO₂) | masterorganicchemistry.com |
| SEAr (Bromination) | Br₂, FeBr₃ | C4 | Bromo (-Br) | wikipedia.org |
Mechanistic Investigations of 4 2,6 Difluorophenyl Azetidin 2 One Synthesis
Proposed Reaction Pathways
The formation of the azetidin-2-one (B1220530) ring from an imine and a ketene (B1206846) (the latter typically generated in situ from an acid chloride and a tertiary amine) can proceed through different mechanistic pathways. The exact pathway is often influenced by the specific substrates, catalysts, and reaction conditions employed.
The Staudinger cycloaddition is widely accepted to proceed through a stepwise mechanism involving the formation of a zwitterionic intermediate. nih.govmdpi.com The reaction is initiated by the nucleophilic attack of the imine nitrogen on the carbonyl carbon of the ketene. This initial step leads to the formation of a zwitterionic intermediate. nih.gov This intermediate is characterized by a positive charge on the nitrogen atom and a negative charge on the α-carbon of the ketene moiety (an enolate).
Subsequent conrotatory ring closure of this zwitterionic intermediate via intramolecular nucleophilic attack of the enolate on the iminium carbon forms the four-membered β-lactam ring. nih.gov The formation of this intermediate is a critical step, as its stability and conformation can significantly influence the stereochemical outcome of the reaction. The presence of polar solvents can accelerate Staudinger reactions, which supports the involvement of polar, charged intermediates. ubc.ca
Key Steps in the Stepwise Zwitterionic Pathway:
Nucleophilic Attack: The nitrogen atom of the imine attacks the electrophilic central carbon of the ketene.
Intermediate Formation: A zwitterionic intermediate is formed, containing an iminium ion and an enolate.
Ring Closure: The enolate carbon attacks the iminium carbon, leading to the formation of the azetidin-2-one ring.
According to the Woodward-Hoffmann rules, a thermal [2+2] cycloaddition is symmetry-forbidden as a concerted process. researchgate.net Therefore, the synthesis of β-lactams via the Staudinger reaction is generally considered to follow a stepwise pathway rather than a concerted one. researchgate.netscispace.com
A concerted mechanism would involve a single transition state where both new carbon-carbon and carbon-nitrogen bonds are formed simultaneously. However, computational and experimental studies on various cycloadditions provide evidence for competing concerted and stepwise mechanisms, with the energy difference between the pathways often being subtle and dependent on the specific reactants. scispace.comnih.gov For the reaction of ketenes and imines, the stepwise mechanism via a zwitterionic or, in some cases, a diradical intermediate is the predominantly favored and discussed pathway. mdpi.comresearchgate.net The stepwise nature allows for bond rotation in the intermediate, which has significant implications for the final stereochemistry of the β-lactam product. nih.gov
| Mechanism Type | Description | Intermediates | Stereochemical Implication |
| Stepwise | Bonds are formed sequentially. | Zwitterionic or diradical species. mdpi.comresearchgate.net | Allows for rotation around single bonds, potentially leading to mixtures of stereoisomers. nih.gov |
| Concerted | Both new bonds are formed in a single transition state. | None. | Stereospecific; the stereochemistry of the reactants directly dictates the product stereochemistry. |
Stereochemical Control Mechanisms
Achieving high stereoselectivity (both diastereoselectivity and enantioselectivity) is a primary goal in β-lactam synthesis. The stereochemistry at the C3 and C4 positions of the azetidin-2-one ring is critical for the biological activity of many β-lactam compounds.
The stereochemical outcome of the Staudinger reaction is profoundly influenced by the geometry of the imine, which can exist as E and Z isomers. The initial cycloaddition can occur with either isomer, leading to different diastereomeric intermediates. These intermediates can then cyclize to form either cis- or trans-β-lactams. researchgate.net
The final diastereomeric ratio (cis/trans) is not solely dependent on the initial E/Z ratio of the imine. It is determined by the relative rates of several competing processes:
The rate of cycloaddition of the ketene to the (E)-imine.
The rate of cycloaddition of the ketene to the (Z)-imine.
The rate of isomerization between the (E)- and (Z)-imines.
The potential for isomerization of the zwitterionic intermediates before ring closure. nih.govresearchgate.net
For instance, the formation of trans-β-lactams can be explained by the isomerization of the enolate intermediate formed during the reaction. nih.gov If the intermediate formed from the more stable (E)-imine can equilibrate to a thermodynamically more stable conformation before cyclization, the trans product may be favored, even if the initial attack would have led to the cis product. researchgate.net Therefore, controlling reaction conditions such as temperature and solvent can influence these relative rates and, consequently, the stereochemical outcome.
The use of chiral catalysts provides a powerful strategy for achieving high enantioselectivity in β-lactam synthesis. rsc.org These catalysts function by creating a chiral environment that directs the approach of the ketene to the imine, favoring the formation of one enantiomer over the other.
Several catalytic strategies have been developed:
Chiral Lewis Base Catalysis: Planar-chiral derivatives of 4-(pyrrolidino)pyridine (PPY) have been shown to be effective catalysts. nih.gov These catalysts are believed to react with the ketene to form a chiral acylammonium intermediate, which then reacts with the imine in an enantioselective manner.
Bifunctional Catalysis: Catalysts that possess both a Lewis basic site (to activate the ketene) and a Brønsted acid site (to activate the imine via hydrogen bonding) can form a highly organized, rigid transition state. This dual activation can lead to excellent control over both diastereoselectivity and enantioselectivity. nih.gov
Chiral Lewis Acid Catalysis: Chiral metal complexes can coordinate to the imine, activating it for nucleophilic attack by the ketene (or its enolate equivalent) and controlling the facial selectivity of the approach. nih.gov
The table below summarizes the principles of different catalytic approaches to stereocontrol in β-lactam synthesis.
| Catalytic Principle | Mode of Action | Expected Outcome |
| Chiral Lewis Base | Forms a chiral acylammonium intermediate with the ketene. nih.gov | High enantioselectivity. |
| Bifunctional Catalyst | Simultaneously activates both the ketene and the imine in a rigid transition state. nih.gov | High diastereo- and enantioselectivity. |
| Chiral Lewis Acid | Coordinates to and activates the imine, creating a chiral environment. nih.gov | Enantioselective addition to the imine. |
Role of Electronic and Steric Effects in Reaction Mechanisms
Both electronic and steric effects play a crucial role in determining the rate and stereoselectivity of the synthesis of 4-(2,6-Difluorophenyl)azetidin-2-one. raineslab.comnih.gov
Electronic Effects: The substituents on both the imine and the ketene precursor influence their reactivity.
The two fluorine atoms on the phenyl ring of the imine are strongly electron-withdrawing. This reduces the nucleophilicity of the imine nitrogen, potentially slowing the initial attack on the ketene. However, it also increases the electrophilicity of the imine's C=N bond, which could accelerate the final ring-closing step.
Electron-donating substituents on the ketene would increase the nucleophilicity of the enolate in the zwitterionic intermediate, potentially accelerating the ring closure. Conversely, electron-withdrawing groups would stabilize the enolate but decrease its nucleophilicity. The interplay of these effects can be subtle. raineslab.com
Steric Effects: The steric hindrance imposed by the substituents has a significant impact on the reaction.
The 2,6-difluorophenyl group is sterically demanding. This bulkiness can influence the trajectory of the nucleophilic attack, favoring an approach that minimizes steric repulsion and thereby influencing the diastereoselectivity of the cycloaddition. researchgate.net
Steric effects within the zwitterionic intermediate can hinder bond rotation and may favor one cyclization pathway over another. For example, bulky groups on the imine and ketene will tend to orient themselves to minimize steric strain in the transition state leading to ring closure, which is a key factor in determining the cis/trans selectivity. researchgate.netraineslab.comnih.gov
In some systems, specific steric interactions, such as the effect of a peri hydrogen, have been found to be significant in controlling the stereochemistry of the resulting β-lactams. nih.gov
The interplay between electronic and steric effects is complex. For example, while bulky substituents might slow down a reaction due to steric hindrance, favorable electronic interactions might still make the pathway viable. raineslab.comnih.gov Understanding these effects is essential for designing synthetic routes that are both efficient and highly stereoselective.
Structural Characterization and Analysis
Spectroscopic Elucidation of Molecular Structure
Spectroscopic analysis is fundamental to confirming the identity and elucidating the structural features of 4-(2,6-Difluorophenyl)azetidin-2-one. Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) each offer unique and complementary information.
While specific experimental NMR data for this compound is not widely available in published literature, the expected ¹H and ¹³C NMR chemical shifts can be predicted based on its chemical structure and data from analogous compounds.
¹H NMR: The proton NMR spectrum is expected to show distinct signals corresponding to the protons on the azetidinone ring and the difluorophenyl group. The protons on the four-membered ring (at C3 and C4) would exhibit characteristic chemical shifts and coupling patterns. The proton at C4, being adjacent to the aromatic ring, would likely appear as a multiplet. The two protons at C3 would be diastereotopic and appear as separate multiplets. The aromatic protons of the 2,6-difluorophenyl ring are expected to produce complex multiplets in the aromatic region of the spectrum. The N-H proton of the lactam would appear as a broad singlet.
¹³C NMR: The carbon NMR spectrum would provide key information about the carbon skeleton. A signal at high frequency (typically >165 ppm) would be characteristic of the carbonyl carbon (C2) of the β-lactam ring. The carbons of the 2,6-difluorophenyl ring would show signals in the aromatic region, with their chemical shifts influenced by the strong electronegativity of the fluorine atoms, resulting in characteristic C-F coupling.
| Atom Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
|---|---|---|
| C2 (Carbonyl) | - | >165 |
| C3 | Multiplet | ~40-50 |
| C4 | Multiplet | ~50-60 |
| N-H | Broad Singlet | - |
| Aromatic C-H | Multiplet | ~110-135 |
| Aromatic C-F | - | ~160 (with C-F coupling) |
| Aromatic C-ipso | - | ~115-125 (with C-F coupling) |
Infrared spectroscopy is a powerful tool for identifying functional groups, and in the case of this compound, it is particularly useful for analyzing the strain of the four-membered β-lactam ring. The carbonyl (C=O) stretching vibration is highly sensitive to ring size.
In cyclic ketones and lactams, decreasing the ring size from six to four members increases the frequency of the carbonyl absorption due to increased ring strain. pg.edu.pl For typical acyclic amides or six-membered lactams, the C=O stretch appears around 1650-1680 cm⁻¹. However, for the strained four-membered ring of an azetidin-2-one (B1220530), this absorption is shifted to a significantly higher wavenumber. The carbonyl stretching frequency for β-lactams is characteristically found in the range of 1730–1790 cm⁻¹. spectroscopyonline.com This high-frequency absorption is a definitive spectroscopic marker for the presence of the azetidin-2-one ring and serves as a direct measure of its inherent ring strain.
| Functional Group | Vibrational Mode | Expected Absorption Range (cm⁻¹) | Significance |
|---|---|---|---|
| C=O (β-Lactam) | Stretching | 1730 - 1790 | Indicates high ring strain of the azetidinone ring. |
| N-H | Stretching | 3200 - 3400 | Confirms the secondary amide (lactam) structure. |
| Aromatic C=C | Stretching | 1450 - 1600 | Corresponds to the difluorophenyl ring. |
| C-F | Stretching | 1100 - 1300 | Indicates the presence of fluorine substituents. |
Mass spectrometry is used to determine the molecular weight and elemental composition of the compound. For this compound (molecular formula C₉H₇F₂NO), high-resolution mass spectrometry (HRMS) would provide a highly accurate mass measurement, confirming its elemental composition.
The calculated monoisotopic mass is 183.050 g/mol . In an HRMS experiment, the measured mass of the molecular ion ([M]⁺ or protonated molecule [M+H]⁺) would be expected to match this theoretical value with very high precision (typically within a few parts per million). Fragmentation patterns observed in the mass spectrum would likely involve the characteristic cleavage of the strained β-lactam ring, providing further structural confirmation.
| Parameter | Expected Value |
|---|---|
| Molecular Formula | C₉H₇F₂NO |
| Monoisotopic Mass | 183.0499 g/mol |
| Expected [M+H]⁺ in HRMS | 184.0577 m/z |
X-ray Crystallography for Solid-State Structure Determination
X-ray crystallography provides the most definitive structural information by mapping the precise positions of atoms in a single crystal. While a specific crystal structure for this compound has not been identified in the surveyed literature, its solid-state characteristics can be inferred from known structures of similar azetidinone derivatives. researchgate.net
The four-membered β-lactam ring is expected to be nearly planar. researchgate.netresearchgate.net The bond lengths and angles would reflect the strain of the ring, with internal angles deviating significantly from the ideal sp³ and sp² geometries. The 2,6-difluorophenyl substituent would be attached to the C4 position of the ring.
The arrangement of molecules within the crystal lattice, known as crystal packing, is governed by intermolecular forces. For this compound, a key interaction would be hydrogen bonding between the amide N-H group of one molecule and the carbonyl oxygen of a neighboring molecule. researchgate.net This N-H···O=C hydrogen bond is a common and strong interaction that often directs the formation of chains or sheets in the crystal structures of lactams.
Other potential interactions influencing the packing would include dipole-dipole interactions and weak C-H···F or C-H···π interactions, which would help to establish a stable three-dimensional network.
In the solid state, the molecule will adopt a specific low-energy conformation. A key conformational feature is the relative orientation of the 2,6-difluorophenyl ring with respect to the azetidinone ring. The dihedral angle between the plane of the aromatic ring and the plane of the β-lactam ring would be a critical parameter. This angle is determined by a balance between steric hindrance from the ortho-fluorine atoms and the potential for stabilizing electronic interactions. The substituents on the azetidinone ring typically adopt a configuration that minimizes steric repulsion. researchgate.net
Intermolecular Interactions (e.g., Hydrogen Bonding)
The intermolecular interactions in the solid state of this compound are primarily governed by the hydrogen bonding capabilities of the β-lactam ring and potential weaker interactions involving the difluorophenyl substituent. While a specific crystal structure for this compound is not publicly available in the searched resources, the intermolecular contacts can be inferred from detailed studies of similarly functionalized azetidin-2-one derivatives.
The most significant intermolecular interaction in N-unsubstituted β-lactams is the hydrogen bond formed between the amide proton (N-H) as a donor and the carbonyl oxygen (C=O) as an acceptor on an adjacent molecule. This interaction is a common feature in the crystal packing of related structures. For instance, in the crystal structure of 3-(4-chlorophenoxy)-4-(2-nitrophenyl)azetidin-2-one, molecules are linked by N—H⋯O hydrogen bonds, forming distinct chains. researchgate.net This type of hydrogen bonding is a defining characteristic of the supramolecular assembly of many β-lactam-containing compounds. biomolther.orgnih.gov These interactions typically result in the formation of either chains or dimeric motifs, which significantly influence the crystal lattice energy and the physical properties of the material.
In addition to the primary N-H···O hydrogen bonding, weaker C-H···O interactions are also anticipated to play a role in the crystal packing. The hydrogen atoms on the azetidinone ring and the aromatic ring can act as weak hydrogen bond donors to the carbonyl oxygen or the fluorine atoms of neighboring molecules. In the crystal structure of (2,6-Difluorophenyl)(4-methylpiperidin-1-yl)methanone, molecules are connected via C—H⋯O hydrogen bonds, forming a zigzag chain. researchgate.net
The presence of the two fluorine atoms on the phenyl ring introduces the possibility of other specific intermolecular contacts. These can include C-H···F hydrogen bonds or F···F interactions, which have been observed in the crystal structures of other fluorine-substituted organic compounds. bldpharm.com These interactions, although generally weaker than conventional hydrogen bonds, can provide additional stability to the crystal lattice.
The expected primary hydrogen bonding interactions for this compound are summarized in the following table, with representative geometric parameters based on data from related β-lactam structures. It is important to note that these values are illustrative and not experimentally determined for the title compound.
| Donor (D) | Hydrogen (H) | Acceptor (A) | D-H Distance (Å) | H···A Distance (Å) | D···A Distance (Å) | D-H···A Angle (°) |
| N | H | O=C | ~ 0.86 | ~ 2.0 - 2.2 | ~ 2.8 - 3.0 | ~ 150 - 170 |
| C | H | O=C | ~ 0.95 - 1.08 | ~ 2.2 - 2.6 | ~ 3.1 - 3.6 | ~ 120 - 160 |
| C | H | F | ~ 0.95 - 1.08 | ~ 2.3 - 2.7 | ~ 3.2 - 3.7 | ~ 110 - 150 |
Advanced Research on Biological Interactions and Structure Activity Relationships
Exploration of Molecular Targets and Pathways
Derivatives of 4-arylazetidin-2-one, particularly the potent cholesterol absorption inhibitor Ezetimibe, have been extensively studied to elucidate their molecular targets and the pathways through which they exert their effects. wikipedia.orgnih.govnih.gov
Enzyme Binding and Inhibition Mechanisms
While the primary target of Ezetimibe is not a classical enzyme but a transporter protein, the principles of binding and inhibition are analogous to enzyme-inhibitor interactions. nih.govpatsnap.com The azetidin-2-one (B1220530) ring is a common feature in various enzyme inhibitors, including those targeting serine proteases like leukocyte elastase and metalloproteinases such as gelatinases. nih.gov
In the context of enzyme inhibition by other azetidin-2-one derivatives, competitive inhibition has been observed. This mechanism involves the inhibitor binding to the active site of an enzyme, thereby preventing the natural substrate from binding. nih.gov However, for Ezetimibe, this specific mechanism is less relevant as its primary target is a transporter protein.
Non-competitive inhibition, where an inhibitor binds to a site on the enzyme other than the active site (an allosteric site), is a more fitting model for how Ezetimibe interacts with its target. uni-freiburg.de This binding event induces a conformational change in the protein, which in turn prevents the transport of cholesterol across the cell membrane. uni-freiburg.de This is analogous to non-competitive inhibition where the inhibitor reduces the enzyme's activity without preventing substrate binding.
The binding of Ezetimibe and its analogues to their target is reversible. pnas.org This means the inhibitor can associate with and dissociate from the protein, and its inhibitory effect can be overcome. Irreversible inhibitors, in contrast, typically form a stable, often covalent, bond with their target, leading to permanent inactivation.
Receptor Binding and Modulation
The primary molecular target of Ezetimibe and related cholesterol absorption inhibitors is the Niemann-Pick C1-Like 1 (NPC1L1) protein. pnas.orgnih.gov This transmembrane protein is crucial for the absorption of dietary and biliary cholesterol in the small intestine. patsnap.com
Ezetimibe binds directly to the NPC1L1 protein, specifically to a region within its large extracellular domain known as loop C. nih.govuni-freiburg.de This binding prevents the NPC1L1 protein from facilitating the uptake of cholesterol into enterocytes. ebmconsult.com By inhibiting this transporter, Ezetimibe effectively blocks the initial step of cholesterol absorption, leading to a reduction in circulating LDL cholesterol levels. patsnap.comwikipedia.org The interaction with NPC1L1 is highly specific, and Ezetimibe does not significantly affect the absorption of triglycerides or fat-soluble vitamins. nih.gov
Structure-Activity Relationship (SAR) Studies of 4-(2,6-Difluorophenyl)azetidin-2-one Derivatives
Structure-activity relationship (SAR) studies have been instrumental in the design and optimization of potent 2-azetidinone-based cholesterol absorption inhibitors like Ezetimibe. These studies investigate how modifications to the chemical structure of the lead compound affect its biological activity. nih.gov
Key structural features of Ezetimibe and its analogues that are crucial for their inhibitory activity against NPC1L1 have been identified through extensive SAR studies:
The Azetidin-2-one Core: The β-lactam ring is a central and indispensable feature of these inhibitors. nih.gov
The N1-Substituent: The nature of the substituent on the nitrogen atom of the azetidinone ring is critical. In Ezetimibe, this is a 4-fluorophenyl group, which has been shown to be optimal for activity. nih.gov
The C3-Side Chain: A (3S)-3-hydroxypropyl chain at the C3 position is a key element. The hydroxyl group and the stereochemistry at this position are vital for potent inhibitory action. nih.gov
The C4-Substituent: A 4-hydroxyphenyl group at the C4 position is another important feature for high affinity binding to NPC1L1. nih.gov
SAR studies have also explored the effects of various other substitutions. For instance, the introduction of fluorine atoms on the phenyl rings, as seen in the 4-fluorophenyl groups of Ezetimibe, was a strategic modification to block potential sites of metabolic oxidation and enhance efficacy. nih.gov The development of Ezetimibe from its predecessor, SCH 48461, involved a detailed analysis of its putative metabolites and a targeted design approach based on SAR findings to create a more potent and metabolically stable drug. nih.gov
The table below summarizes the key structural features and their importance for the activity of 2-azetidinone-based cholesterol absorption inhibitors.
| Structural Feature | Position | Importance for Activity |
| Azetidin-2-one Ring | Core Scaffold | Essential for the inhibitory function. |
| 4-Fluorophenyl Group | N1 | Optimal for high-affinity binding. |
| (3S)-3-Hydroxypropyl Chain | C3 | The hydroxyl group and stereochemistry are critical for potency. |
| 4-Hydroxyphenyl Group | C4 | Contributes significantly to the binding affinity. |
These SAR studies have provided a clear understanding of the pharmacophore required for potent NPC1L1 inhibition and have guided the development of effective cholesterol absorption inhibitors. mssm.edunih.gov
Impact of Substitution on the Azetidin-2-one Ring
The biological activity of azetidin-2-one derivatives is profoundly influenced by the nature and position of substituents on the β-lactam ring. Structure-activity relationship (SAR) studies have revealed that modifications at various positions can significantly modulate the therapeutic properties of these compounds, including their antimicrobial and anticancer potential. researchgate.netmdpi.com
Substitutions at the N1, C3, and C4 positions of the azetidin-2-one ring are critical for determining the compound's biological profile. For instance, the introduction of different aryl groups at the N1 position can lead to a broad spectrum of pharmacological activities. Similarly, the nature of the substituent at the C3 position plays a pivotal role in the molecule's interaction with its biological targets.
The C4 position, in particular, is a key determinant of the compound's activity. The presence of a substituted phenyl ring at this position is a common feature in many biologically active azetidin-2-ones. nih.govlookchem.com The electronic and steric properties of the substituents on this phenyl ring can dramatically alter the compound's efficacy. For example, the presence of electron-withdrawing groups, such as halogens, on the phenyl ring has been shown to enhance the antimicrobial activity of certain azetidin-2-one derivatives. mdpi.com
| Position of Substitution | Impact on Biological Activity | Reference |
| N1-Aryl substitution | Modulates a broad spectrum of pharmacological activities | General observation |
| C3 substitution | Influences interaction with biological targets | nih.gov |
| C4-Aryl substitution | Crucial for overall biological profile | nih.govlookchem.com |
| C4-Aryl with electron-withdrawing groups | Can enhance antimicrobial activity | mdpi.com |
Role of the 2,6-Difluorophenyl Moiety
The 2,6-difluorophenyl group at the C4 position of the azetidin-2-one ring is a key structural feature that imparts unique properties to the molecule, significantly influencing its biological activity. The presence of two fluorine atoms in the ortho positions of the phenyl ring introduces specific electronic and steric effects.
Steric Effects and Conformational Rigidity
The substitution of hydrogen atoms with larger fluorine atoms at the ortho positions of the phenyl ring introduces significant steric hindrance. This steric bulk can restrict the rotation of the phenyl ring, leading to a more rigid molecular conformation. This conformational rigidity can be advantageous for drug design, as it can lock the molecule into a bioactive conformation, leading to higher binding affinity for its target. The specific orientation of the 2,6-difluorophenyl moiety relative to the azetidin-2-one ring, dictated by these steric constraints, is crucial for its interaction with the active sites of enzymes or receptors.
Investigation of Hybrid Molecular Architectures
To enhance the therapeutic potential and overcome challenges such as drug resistance, researchers have explored the development of hybrid molecules that combine the this compound scaffold with other pharmacologically active moieties. mdpi.comnih.govrsc.org This molecular hybridization strategy aims to create multifunctional molecules with improved efficacy, selectivity, and pharmacokinetic profiles.
Mechanistic Insights into Biological Efficacy
Understanding the mechanism of action at a molecular level is crucial for the rational design of more effective therapeutic agents. For this compound and its derivatives, research has focused on elucidating their interactions with specific biological targets, often enzymes that are critical for the survival of pathogens or the proliferation of cancer cells. nih.govingentaconnect.com
The β-lactam ring is a key pharmacophore in many antibiotics, where it acts by inhibiting bacterial cell wall synthesis. derpharmachemica.comglobalresearchonline.net Azetidin-2-one derivatives can function as mechanism-based inhibitors of various enzymes, including serine proteases. nih.govnih.gov
Molecular Interactions at Active Sites
Molecular docking studies have been employed to predict and analyze the binding modes of azetidin-2-one derivatives within the active sites of their target proteins. ijper.orgresearchgate.netnih.govmdpi.comekb.eg These computational models provide valuable insights into the specific molecular interactions that govern the binding affinity and inhibitory activity of these compounds.
For instance, in the context of antimicrobial activity, docking studies can reveal how the this compound molecule or its derivatives fit into the active site of a bacterial enzyme. These studies often highlight the importance of hydrogen bonds, hydrophobic interactions, and van der Waals forces in stabilizing the ligand-protein complex. The 2,6-difluorophenyl moiety can play a significant role in these interactions, with the fluorine atoms potentially participating in halogen bonding or other specific interactions with amino acid residues in the active site. The insights gained from these molecular modeling studies can guide the design of new analogues with improved binding affinity and, consequently, enhanced biological efficacy.
Conformational Changes Induced by Binding
The interaction of a ligand with its biological target is a dynamic process that often involves specific conformational adjustments in both the molecule and the protein. For derivatives containing the this compound scaffold, the orientation of the 2,6-difluorophenyl group within the binding site is a critical determinant of affinity and activity. While detailed crystallographic or spectroscopic data exclusively for this compound is not extensively documented in publicly available research, studies on more complex analogs that feature this precise moiety provide significant insights into its binding-induced conformation.
Research on a class of Epidermal Growth Factor Receptor (EGFR) inhibitors incorporating a 2,6-difluorophenyl group reveals that this fragment induces and adopts a specific, stabilized conformation upon binding. nih.gov X-ray crystallography of a potent analog in complex with the EGFR kinase domain shows the 2,6-difluorophenyl group positioned deep within an allosteric "back pocket" of the enzyme. nih.gov This binding is not a random event but a specific induced-fit process.
Upon entering the binding site, the amide linker connected to the phenyl group becomes anchored through hydrogen bonds to key amino acid residues, namely Threonine 854 (T854) and Aspartate 855 (D855). nih.gov This anchoring precisely orients the 2,6-difluorophenyl ring, allowing it to engage in a favorable π-stacking interaction with the side chain of Phenylalanine 856 (F856). nih.gov This interaction, where the electron clouds of the aromatic rings stack on top of each other, is a key stabilizing force that locks the phenyl group into a defined conformation. The fluorine atoms on the ring also play a crucial role in modulating the electronic properties of the ring and can influence non-covalent interactions within the pocket.
This adoption of a specific, energetically favorable conformation within the protein's binding site is essential for the molecule's inhibitory activity. The precise fit and the network of interactions highlight how the binding event induces a conformational state in the ligand that is distinct from its likely more flexible, unbound state in solution.
The key interactions stabilizing the bound conformation of the 2,6-difluorophenyl moiety in an EGFR inhibitor analog are summarized below.
| Interacting Ligand Moiety | Interacting Protein Residue | Type of Interaction | Consequence |
| Amide Linker | T854 | Hydrogen Bond | Anchors and orients the ligand nih.gov |
| Amide Linker | D855 | Hydrogen Bond | Anchors and orients the ligand nih.gov |
| 2,6-Difluorophenyl Ring | F856 | π-stacking | Stabilizes the conformation of the phenyl ring within the allosteric pocket nih.gov |
Q & A
Basic Research Questions
Q. What are the recommended methods for synthesizing 4-(2,6-Difluorophenyl)azetidin-2-one, and how can reaction conditions be optimized?
- Methodological Answer : Synthesis typically involves multi-step reactions, such as coupling 2,6-difluorophenyl precursors with azetidin-2-one scaffolds via Buchwald-Hartwig amination or palladium-catalyzed cross-coupling. Optimization includes solvent selection (e.g., DMF or THF for solubility), temperature control (60–100°C), and catalyst screening (e.g., Pd(OAc)₂ with ligands like XPhos). Purification via column chromatography (silica gel, hexane/ethyl acetate gradients) or recrystallization improves yield and purity .
Q. Which spectroscopic techniques are most effective for characterizing the structural integrity of this compound?
- Methodological Answer :
- NMR : ¹H/¹³C NMR confirms regiochemistry and fluorine coupling patterns (e.g., ²J₆F splitting in aromatic protons).
- X-ray Crystallography : Resolves absolute configuration and ring puckering in the azetidin-2-one moiety. Poor crystal growth can be mitigated by slow evaporation in chloroform/hexane mixtures .
- LC-MS : Validates purity (>95%) and molecular ion ([M+H]⁺) using reverse-phase C18 columns and ESI ionization .
Q. How should researchers handle and store this compound to ensure stability during experimental workflows?
- Methodological Answer : Store under inert atmosphere (argon) at 2–8°C in amber vials to prevent photodegradation. Avoid prolonged exposure to moisture, as the β-lactam ring is hydrolytically sensitive. Use gloveboxes for air-sensitive reactions and pre-dry solvents (e.g., molecular sieves for THF) .
Advanced Research Questions
Q. What strategies can be employed to resolve contradictions in reported crystallographic data for this compound derivatives?
- Methodological Answer :
- Dynamic NMR : Investigates conformational flexibility in solution (e.g., ring inversion barriers).
- DFT Calculations : Compare optimized geometries (B3LYP/6-311++G(d,p)) with experimental X-ray data to identify steric/electronic discrepancies.
- High-Resolution Crystallography : Use synchrotron radiation to resolve disorder in fluorine positions. Cross-validate with Hirshfeld surface analysis for intermolecular interactions .
Q. How can computational chemistry tools aid in predicting the reactivity and regioselectivity of this compound in novel synthetic pathways?
- Methodological Answer :
- DFT/Molecular Dynamics : Simulate transition states for ring-opening reactions (e.g., nucleophilic attack at the β-lactam carbonyl).
- Docking Studies : Predict binding modes to biological targets (e.g., penicillin-binding proteins) using AutoDock Vina.
- SAR Analysis : QSAR models correlate electronic parameters (Hammett σ) with biological activity .
Q. What experimental design considerations are critical when conducting structure-activity relationship (SAR) studies on this compound analogs for kinase inhibition?
- Methodological Answer :
- Analog Design : Introduce substituents (e.g., methyl, nitro) at the 3-position of the azetidinone ring to modulate steric bulk and H-bonding.
- Kinase Assays : Use TR-FRET-based Z′-LYTE® assays for IC₅₀ determination. Include positive controls (e.g., staurosporine) and counter-screens for off-target effects.
- Metabolic Stability : Evaluate microsomal half-life (human liver microsomes) with LC-MS/MS quantification. Adjust lipophilicity (clogP) via fluorinated aryl groups to improve bioavailability .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
